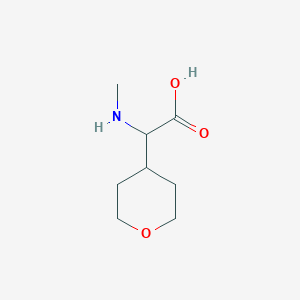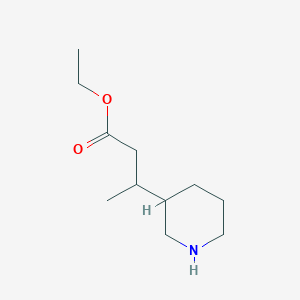
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid typically involves the reaction of 1-ethyl-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-ethyl-1H-pyrazol-5-yl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(1-methyl-1H-pyrazol-5-yl)-2-fluoroacetic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and interactions.
2-(1-ethyl-1H-pyrazol-3-yl)-2-fluoroacetic acid: The position of the substituent on the pyrazole ring is different, which can influence its reactivity and biological effects.
Uniqueness
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is unique due to the presence of both the ethyl group and the fluorine atom, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile building block in organic synthesis and its efficacy in various scientific research applications.
Propriétés
Formule moléculaire |
C7H9FN2O2 |
|---|---|
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
2-(2-ethylpyrazol-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-2-10-5(3-4-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |
Clé InChI |
WTFOKLGUJBNQIP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)
![4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13069785.png)

![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)



